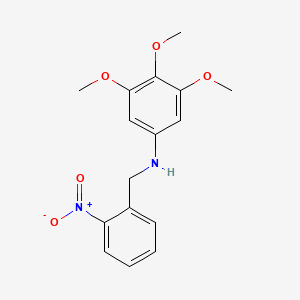

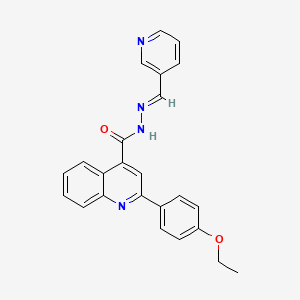

![molecular formula C20H24N2O5 B5168558 N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)

N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, also known as IBZM, is a radioligand that is used in scientific research to study dopamine receptors in the brain. The compound is a benzamide derivative that has three methoxy groups attached to the benzene ring, and an isopropylamino carbonyl group attached to the phenyl ring. IBZM is a selective ligand that binds to dopamine D2 receptors, which are involved in the regulation of movement, motivation, and reward.

Mecanismo De Acción

N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide acts as a competitive antagonist at dopamine D2 receptors, meaning that it binds to the same site as dopamine and prevents its binding. This leads to a decrease in dopamine signaling, which can have a range of effects depending on the specific brain region and context. In general, dopamine signaling is associated with reward, motivation, and movement, so blocking dopamine D2 receptors with N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide can lead to decreased motivation, movement disorders, and other effects.

Biochemical and Physiological Effects:

N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects in animal and human studies. For example, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to decrease dopamine release in the striatum, a brain region involved in movement and reward. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has also been shown to decrease the binding of other compounds to dopamine D2 receptors, indicating its high selectivity for this receptor subtype.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is its high selectivity for dopamine D2 receptors, which allows for specific targeting of this receptor subtype in scientific research. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is also relatively easy to synthesize and radiolabel, making it a useful tool for PET imaging studies. However, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has some limitations in terms of its binding kinetics and affinity, which can vary depending on the specific experimental conditions. Additionally, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has a relatively short half-life, which can limit its usefulness in some types of experiments.

Direcciones Futuras

There are many potential future directions for research involving N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. One area of interest is the use of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in studying the role of dopamine D2 receptors in addiction and substance abuse. Another potential application is the use of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in developing new drugs that target dopamine D2 receptors for the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the use of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in combination with other imaging agents to study the complex interactions between different neurotransmitter systems in the brain.

Métodos De Síntesis

The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(isopropyl)carbodiimide and 2-(isopropylamino)phenylboronic acid to form the amide bond. The final step involves the introduction of a radioactive iodine isotope to form the radioligand N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide.

Aplicaciones Científicas De Investigación

N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is widely used in scientific research to study dopamine receptors in the brain. The compound is particularly useful for studying the binding affinity and selectivity of dopamine D2 receptors, which are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is also used in positron emission tomography (PET) imaging studies to visualize dopamine receptor density and distribution in the brain.

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-12(2)21-20(24)14-8-6-7-9-15(14)22-19(23)13-10-16(25-3)18(27-5)17(11-13)26-4/h6-12H,1-5H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGXUWFNSMVTTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

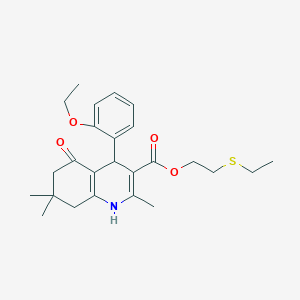

![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)

![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)

![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)

![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)

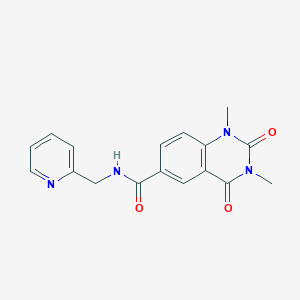

![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)

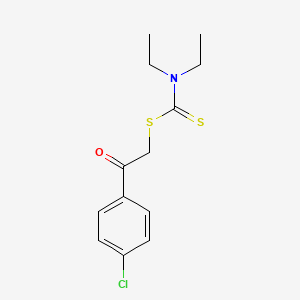

![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)

![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)

![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)